molecular formula C15H14ClN5O B11070476 3-(4-Chlorophenyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Chlorophenyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11070476
M. Wt: 315.76 g/mol
InChI Key: UEIDYCCDPPUEEZ-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine is a heterocyclic compound that features a triazole ring fused with a pyridazine ring, and a morpholine moiety attached to the triazole ring.

Preparation Methods

The synthesis of 4-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine typically involves the cyclocondensation of hydrazino functional groups with appropriate reagents. One common method includes the reaction of hydrazine hydrate with 4-chlorobenzaldehyde to form the hydrazone intermediate, which is then cyclized with a suitable dicarbonyl compound to form the triazole ring.

Chemical Reactions Analysis

4-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Properties

Molecular Formula

C15H14ClN5O

Molecular Weight

315.76 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine

InChI

InChI=1S/C15H14ClN5O/c16-12-3-1-11(2-4-12)15-18-17-13-5-6-14(19-21(13)15)20-7-9-22-10-8-20/h1-6H,7-10H2

InChI Key

UEIDYCCDPPUEEZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2

Origin of Product

United States

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